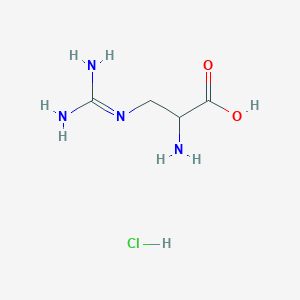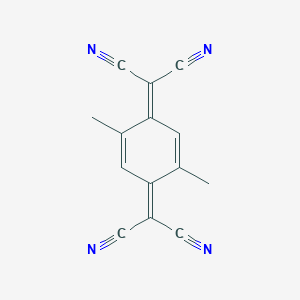
(S)-2-Amino-3-guanidinopropanoic acid hydrochloride
Vue d'ensemble
Description
Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl). It is a colorless solution with a distinctive pungent smell. It is classified as a strong acid . Amine hydrochlorides represent latent forms of a more reactive free base .
Chemical Reactions Analysis
The chemical reactions involving a compound can be complex and depend on various factors. For example, hydrochloric acid is involved in many chemical reactions .Applications De Recherche Scientifique
Analytical Chemistry Applications
The ninhydrin reaction, known for its role in detecting primary amino groups, utilizes (S)-2-amino-3-guanidinopropanoic acid hydrochloride among other compounds. This reaction produces a distinctive purple dye, useful across a broad spectrum of scientific disciplines, including agricultural, biochemical, and clinical sciences. It enables the detection, isolation, and analysis of amino acids, peptides, and proteins, highlighting its utility in analytical chemistry for various compounds of interest (Friedman, 2004).
Medicinal Chemistry and Pharmacology
Guanidine derivatives, including (S)-2-amino-3-guanidinopropanoic acid hydrochloride, are explored for their therapeutic potential. These compounds, due to their guanidine moiety, exhibit a wide range of biological activities, making them candidates for the development of novel pharmacophores. They have been investigated for their potential in treating neurodegenerative disorders, inflammation, protozoal infections, HIV, and cancer, among others (Rauf, Imtiaz-ud-Din., & Badshah, 2014).
Nutritional and Bioenergetic Research
Guanidinoacetic acid, a derivative of (S)-2-amino-3-guanidinopropanoic acid hydrochloride, is studied for its role in bioenergetics, particularly in relation to multiple sclerosis (MS). Preliminary trials suggest that it may enhance brain energy metabolism and improve disease symptoms in MS patients, offering a new avenue for nutritional intervention in neurodegenerative diseases (Ostojić, 2022).
Drug Delivery and Biomedical Engineering
The structure of (S)-2-amino-3-guanidinopropanoic acid hydrochloride lends itself to the development of highly branched polymers based on poly(amino acid)s for biomedical applications. These polymers are explored for their potential as delivery vehicles for genes and drugs, highlighting their significance in enhancing the efficacy and targeting of treatments (Thompson & Scholz, 2021).
Synthesis and Chemical Engineering
Research into the synthesis of antiseptics, including oligohexamethylene guanidine hydrochloride derived from (S)-2-amino-3-guanidinopropanoic acid hydrochloride, is making use of modern synthesis technologies such as microreactors. This approach allows for more accurate control over the synthesis conditions, leading to higher purity and efficiency in the production of antimicrobial agents (Ha, 2022).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
L-2-Amino-3-guanidinopropionic acid hydrochloride interacts with its target, HAI, by binding to it . This interaction results in the hydrolysis of L-arginine to form L-ornithine and urea through a metal-activated hydroxide mechanism .
Biochemical Pathways
The compound affects the urea cycle , a series of biochemical reactions in which nitrogen is removed from the body. In this pathway, L-arginine is hydrolyzed to form L-ornithine and urea . The downstream effects include the regulation of L-Arg bioavailability for NO biosynthesis .
Result of Action
The molecular and cellular effects of the compound’s action involve the production of L-ornithine and urea from L-arginine . This process is crucial for the regulation of L-Arg bioavailability for NO biosynthesis .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYHKHLLCDEAX-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163935 | |
| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-guanidinopropanoic acid hydrochloride | |
CAS RN |
1482-99-1 | |
| Record name | L-Alanine, 3-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1482-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001482991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((Aminoiminomethyl)amino)-L-alanine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of (S)-2-Amino-3-guanidinopropanoic acid hydrochloride in affinity chromatography purification?
A1: The research article describes a method for improving the purification of target proteins in affinity chromatography. [] This method utilizes a flushing solution containing either arginine or an arginine derivative, including (S)-2-Amino-3-guanidinopropanoic acid hydrochloride, at a pH of 8.5–9.5, without any non-buffered salt. The inclusion of (S)-2-Amino-3-guanidinopropanoic acid hydrochloride in the washing step helps to increase the concentration of the target protein in the final pool. The researchers suggest this is achieved through a reduction in the amount of host cell proteins and low-molecular-weight compounds that bind non-specifically to the affinity matrix. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![7-Bromobenzo[b]thiophene](/img/structure/B74336.png)